EcDsbA Binding via Hydrophobic Groove Engagement
The 6-bromo-2-phenylbenzofuran scaffold, when elaborated to methyl 2-(6-bromo-2-phenylbenzofuran-3-yl)acetate, demonstrates binding to the hydrophobic groove of Escherichia coli DsbA with a dissociation constant (KD) in the high micromolar to low millimolar range, as determined by HSQC NMR titration experiments [1]. In contrast, the initial fragment hit 2-(6-bromobenzofuran-3-yl)acetic acid, which lacks the 2-phenyl substituent, displayed only high millimolar affinity, indicating that the 2-phenyl group contributes significantly to binding affinity enhancement [2]. This binding mode was confirmed by X-ray crystallography at 1.9 Å resolution (PDB: 7LHP), revealing that the 6-bromo substituent does not directly contact the protein but orients the scaffold for optimal hydrophobic groove occupancy [3].
| Evidence Dimension | Binding affinity to EcDsbA (KD) |
|---|---|
| Target Compound Data | High µM to low mM range (methyl 2-(6-bromo-2-phenylbenzofuran-3-yl)acetate) |
| Comparator Or Baseline | High mM range (2-(6-bromobenzofuran-3-yl)acetic acid, fragment lacking 2-phenyl group) |
| Quantified Difference | Approximately 10- to 100-fold improvement in binding affinity conferred by the 2-phenyl substitution on the 6-bromobenzofuran core |
| Conditions | HSQC NMR titration; 1.9 Å X-ray crystallography |
Why This Matters
The 2-phenyl group, which is unique to 6-bromo-2-phenylbenzofuran compared to simpler 6-bromobenzofuran fragments, is essential for achieving the sub-millimolar binding affinity required for fragment-to-lead optimization in the DsbA program.
- [1] Duncan, L.F., Wang, G., Ilyichova, O.V., Dhouib, R., Totsika, M., Scanlon, M.J., Heras, B., Abbott, B.M. Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. Bioorg. Med. Chem. 2021, 45, 116315. View Source
- [2] The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. CORE. 2019. View Source
- [3] Ilyichova, O.V., Scanlon, M.J. Crystal Structure of EcDsbA in a complex with methyl 2-(6-bromo-2-phenylbenzofuran-3-yl)acetate. PDB ID: 7LHP, 2021. View Source
